N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]propanamide
Description
3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole ring, a hydrazone linkage, and a propanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C22H26N4O5S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]amino]propanamide |
InChI |
InChI=1S/C22H26N4O5S/c1-22(2,3)24-19(27)12-13-26(23-14-15-8-7-10-17(31-4)20(15)28)21-16-9-5-6-11-18(16)32(29,30)25-21/h5-11,14,28H,12-13H2,1-4H3,(H,24,27)/b23-14+ |
InChI Key |
RBWBTHALMGYDLS-OEAKJJBVSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C(=CC=C3)OC)O |
Canonical SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multiple steps, including the formation of the benzisothiazole ring, the introduction of the hydrazone linkage, and the attachment of the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzisothiazole ring can be oxidized under specific conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe for studying enzyme interactions and cellular processes. Its ability to interact with specific biomolecules makes it valuable for biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE involves its interaction with specific molecular targets. The benzisothiazole ring may bind to enzymes or receptors, modulating their activity. The hydrazone linkage can participate in redox reactions, influencing cellular pathways. Overall, the compound’s effects are mediated through its ability to interact with and alter the function of key biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(PHENYLMETHYLIDENE)HYDRAZINO]PROPANE
- N-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2,2-DIMETHYLPROPANE-1,3-DIAMINE
Uniqueness
Compared to similar compounds, 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE stands out due to its unique combination of functional groups. The presence of both methoxy and hydroxy groups, along with the hydrazone linkage, provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
